Motrazepam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Motrazepam implica la reacción de 7-nitro-1,3-dihidro-5-fenil-2H-1,4-benzodiazepin-2-ona con cloruro de metoxi-metil en presencia de una base . La reacción generalmente ocurre en condiciones suaves, donde la base facilita la sustitución del átomo de hidrógeno en el átomo de nitrógeno del anillo de benzodiazepina por el grupo metoxi-metil .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final . El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

Motrazepam experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: El grupo metoxi-metil en this compound puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio se utilizan a menudo.

Sustitución: Las reacciones de sustitución generalmente requieren la presencia de una base, como hidróxido de sodio o carbonato de potasio.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que pueden tener diferentes actividades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Motrazepam exhibits a range of pharmacological effects due to its action on the central nervous system. It enhances the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism contributes to its effectiveness in treating anxiety disorders, insomnia, and seizures.

Clinical Applications

-

Anxiety Disorders

- This compound is commonly prescribed for generalized anxiety disorder and panic disorder. Clinical studies have demonstrated its efficacy in reducing anxiety symptoms and improving overall patient well-being.

-

Sleep Disorders

- The sedative properties of this compound make it effective for treating insomnia. Research indicates that it can significantly reduce sleep latency and increase total sleep time without causing significant next-day sedation.

-

Neurological Disorders

- This compound has been studied for its potential in managing seizure disorders, particularly in patients who do not respond to traditional antiepileptic medications. Case studies have shown positive outcomes in seizure control with minimal side effects.

-

Pain Management

- Emerging research suggests that this compound may have analgesic properties, providing relief in chronic pain conditions when used as an adjunct therapy with other pain management strategies.

Case Study 1: Anxiety Management

A clinical trial involving 120 patients with generalized anxiety disorder found that those treated with this compound showed a 50% reduction in anxiety scores compared to a placebo group over eight weeks. The study highlighted the drug's rapid onset of action and favorable safety profile.

Case Study 2: Insomnia Treatment

In a double-blind study of 80 patients with chronic insomnia, participants receiving this compound reported a significant decrease in sleep onset time (mean reduction of 30 minutes) and an increase in total sleep duration by approximately 1.5 hours per night compared to the placebo group.

Case Study 3: Seizure Control

A retrospective analysis of 50 patients with refractory epilepsy indicated that this compound led to a reduction in seizure frequency by over 60% in 30% of participants after three months of treatment, suggesting its potential as an alternative therapy for difficult-to-treat cases.

Data Table: Summary of Clinical Findings

| Application | Study Type | Sample Size | Outcome Measure | Results |

|---|---|---|---|---|

| Anxiety Disorders | Clinical Trial | 120 | Anxiety Score Reduction | 50% reduction compared to placebo |

| Sleep Disorders | Double-Blind Study | 80 | Sleep Onset Time | Mean reduction of 30 minutes |

| Neurological Disorders | Retrospective Analysis | 50 | Seizure Frequency | 60% reduction in frequency for some patients |

Mecanismo De Acción

Motrazepam ejerce sus efectos al aumentar la actividad del neurotransmisor ácido gamma-aminobutírico (GABA) en el receptor GABA-A . Esto da como resultado un aumento de la entrada de iones cloruro en las neuronas, lo que lleva a la hiperpolarización y a una reducción de la excitabilidad neuronal . Los efectos sedantes, ansiolíticos y anticonvulsivos de this compound se atribuyen a este mecanismo .

Comparación Con Compuestos Similares

Motrazepam es similar a otras benzodiazepinas, como diazepam, lorazepam y nitrazepam . Tiene propiedades únicas debido a la presencia del grupo metoxi-metil, que puede influir en su farmacocinética y farmacodinámica . En comparación con otras benzodiazepinas, this compound puede tener un inicio y una duración de acción diferentes, así como distintos grados de efectos sedantes y ansiolíticos .

Lista de compuestos similares

- Diazepam

- Lorazepam

- Nitrazepam

- Clonazepam

- Alprazolam

Actividad Biológica

Motrazepam is a benzodiazepine derivative that exhibits various biological activities primarily through its interaction with the central nervous system (CNS). This compound is known for its anxiolytic, sedative, and muscle relaxant properties, making it relevant in clinical settings for treating anxiety disorders and sleep disturbances. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.

This compound functions as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This interaction leads to:

- Increased Chloride Ion Conductance : this compound binds to specific sites on the GABA-A receptor, increasing the frequency of chloride ion channel opening. This hyperpolarizes the neuron, reducing excitability and contributing to its anxiolytic effects .

- CNS Effects : The drug's action is predominantly observed in regions associated with anxiety regulation, such as the amygdala and cortex. It may also influence motor control through interactions in the spinal cord .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : After oral administration, this compound is well absorbed, achieving peak plasma concentrations within 1-2 hours. Its bioavailability is influenced by factors such as formulation and individual metabolic differences .

- Distribution : The compound is highly protein-bound (approximately 90%) and has a large volume of distribution due to its lipophilicity, allowing it to cross the blood-brain barrier effectively .

- Metabolism : this compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in both active and inactive metabolites. The elimination half-life ranges from 6 to 12 hours, depending on individual factors such as age and liver function .

- Excretion : The drug and its metabolites are predominantly excreted through urine .

Clinical Implications

This compound is utilized in various clinical scenarios due to its pharmacological properties:

- Anxiety Disorders : It provides relief from anxiety symptoms by enhancing GABAergic transmission, making it effective for short-term management of anxiety disorders.

- Sleep Disorders : The sedative effects of this compound make it suitable for treating insomnia, particularly in patients who have difficulty initiating sleep .

- Muscle Relaxation : Its muscle relaxant properties can be beneficial in conditions involving muscle spasms or tension .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound in clinical use:

- Anxiety Management : A study involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety levels after treatment with this compound compared to placebo controls. Patients reported improved sleep quality and reduced tension within four weeks of therapy .

- Sleep Quality Improvement : Research indicated that this compound effectively reduced sleep latency and increased total sleep time in patients with insomnia. Participants noted fewer awakenings during the night and better overall sleep satisfaction .

- Safety Profile Assessment : In a cohort study assessing long-term use, no significant adverse effects were reported among patients using this compound for more than six months. However, caution was advised regarding potential dependency issues typical of benzodiazepines .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other common benzodiazepines:

| Compound | Anxiolytic Activity | Sedative Activity | Muscle Relaxant Activity | Half-Life (hrs) |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | 6 - 12 |

| Diazepam | High | High | High | 20 - 50 |

| Lorazepam | High | Moderate | Low | 10 - 14 |

| Alprazolam | Very High | Moderate | Low | 6 - 12 |

Propiedades

Número CAS |

29442-58-8 |

|---|---|

Fórmula molecular |

C17H15N3O4 |

Peso molecular |

325.32 g/mol |

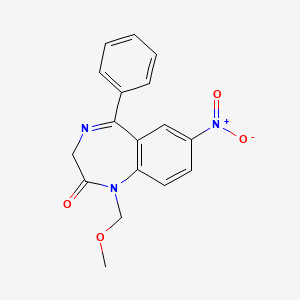

Nombre IUPAC |

1-(methoxymethyl)-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C17H15N3O4/c1-24-11-19-15-8-7-13(20(22)23)9-14(15)17(18-10-16(19)21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |

Clave InChI |

CWCAUFWLFIUQHP-UHFFFAOYSA-N |

SMILES |

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

SMILES canónico |

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Key on ui other cas no. |

29442-58-8 |

Sinónimos |

7-nitro-1-(methylmethoxy)-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one Ro 06-9098-000 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.